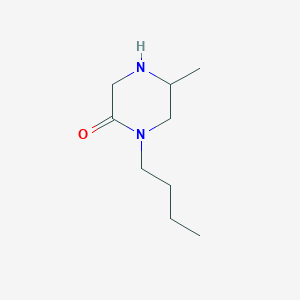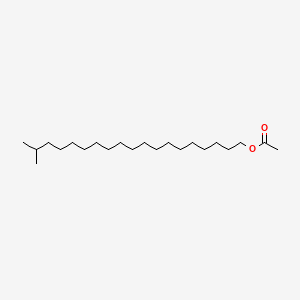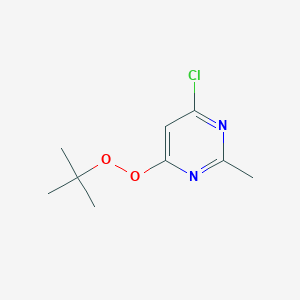
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol It is characterized by the presence of a tert-butylperoxy group, a chloro substituent, and a methyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine typically involves the reaction of 6-chloro-2-methylpyrimidine with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-80°C)
Solvent: Common solvents such as dichloromethane or toluene
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The tert-butylperoxy group can participate in oxidation reactions, potentially forming radicals.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other peroxides under mild conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Formation of radicals or oxidized derivatives.
Substitution: Formation of substituted pyrimidines with different functional groups.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine involves the generation of radicals through the decomposition of the tert-butylperoxy group. These radicals can interact with molecular targets, leading to various chemical transformations. The chloro and methyl groups on the pyrimidine ring can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylperoxy-6-chloro-2-methyl-pyridine
- 4-tert-Butylperoxy-6-chloro-2-methyl-benzene
Uniqueness
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine is unique due to the combination of its tert-butylperoxy, chloro, and methyl groups attached to a pyrimidine ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
4-tert-butylperoxy-6-chloro-2-methylpyrimidine |
InChI |
InChI=1S/C9H13ClN2O2/c1-6-11-7(10)5-8(12-6)13-14-9(2,3)4/h5H,1-4H3 |
InChI Key |
BBGPBSSIZPCGEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


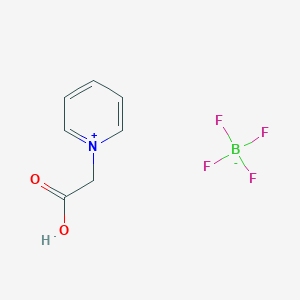
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
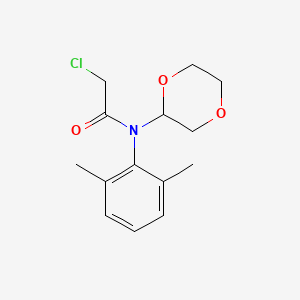
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
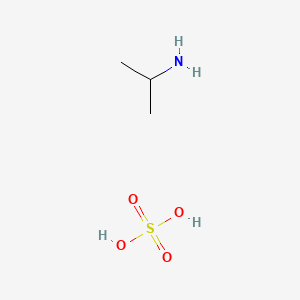
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
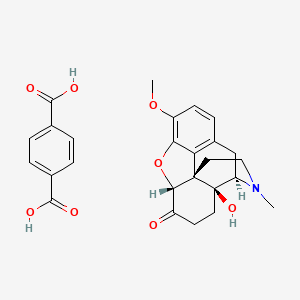
![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
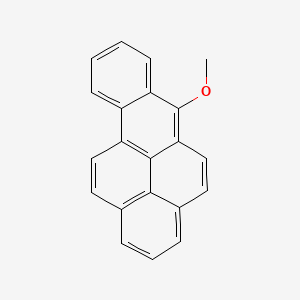
![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)

![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
